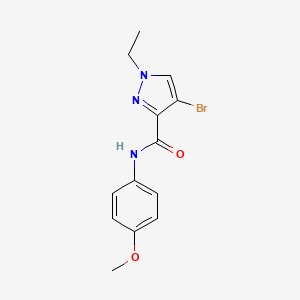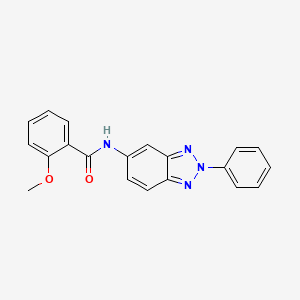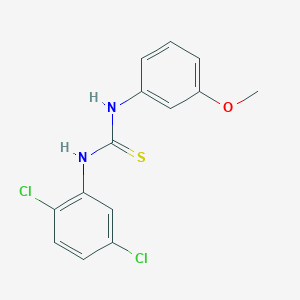![molecular formula C20H18F2O3 B5871453 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)
7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of 2H-chromen-2-one derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This molecule has shown promising results in various laboratory experiments, and its unique structure and properties have made it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves its ability to bind to calcium ions and undergo a conformational change, resulting in fluorescence emission. This process is reversible and can be used to monitor changes in calcium ion concentration in real-time.
Biochemical and Physiological Effects:
In addition to its use as a calcium ion probe, 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one has also been shown to have other biochemical and physiological effects. For example, it has been reported to have antioxidant and anti-inflammatory properties, which may make it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one in lab experiments is its high selectivity and sensitivity towards calcium ions. This makes it a valuable tool for studying calcium signaling in cells. However, one limitation is that its fluorescence emission is pH-dependent, which may affect its accuracy in certain experiments.
Orientations Futures
There are several potential future directions for research on 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one. One area of interest is its use as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation. Another potential direction is the development of new fluorescent probes based on its structure, which may have improved properties and applications. Additionally, further studies on its mechanism of action and physiological effects may lead to a better understanding of its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves several steps. The starting material is 3-ethyl-4,8-dimethyl-2H-chromen-2-one, which is reacted with 2,4-difluorobenzyl bromide in the presence of a base to form the intermediate product. This intermediate is then treated with sodium hydride and 7-hydroxycoumarin to give the final product.
Applications De Recherche Scientifique
7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for detecting and imaging intracellular calcium ions. This compound has been shown to have high selectivity and sensitivity towards calcium ions, making it a valuable tool for studying calcium signaling in cells.
Propriétés
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-4-15-11(2)16-7-8-18(12(3)19(16)25-20(15)23)24-10-13-5-6-14(21)9-17(13)22/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUIROKNMYJYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)F)F)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871388.png)

![ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate](/img/structure/B5871396.png)





![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)
![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)

![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)